molecular formula C8H6N2O B1624745 Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde CAS No. 251102-36-0

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Cat. No.: B1624745
CAS No.: 251102-36-0
M. Wt: 146.15 g/mol
InChI Key: WHMDFSWOSQOZBC-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types .

Mode of Action

The compound interacts with FGFRs, leading to the inhibition of these receptors . This interaction results in the suppression of downstream signaling pathways that are activated upon the binding of fibroblast growth factors to these receptors .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability .

Result of Action

In vitro studies have shown that this compound derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stereo-electronic factors can affect the yield and selectivity of the product . .

Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is involved in biochemical reactions that contribute to its biological activity. It is synthesized from the base-induced condensation of pyrrolo-2-carbaldehydes . The compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to exhibit significant effects on various types of cells. For instance, it has been reported to have antiproliferative effects on breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It has been suggested to inhibit CDK2, a cyclin-dependent kinase, which is a crucial regulator of cell cycle progression . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its pyrimidine structure . Pyrimidines are integral to nucleotide biosynthesis, a critical metabolic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-c]pyrimidine-1-carbaldehyde typically involves the condensation of pyrrole-2-carbaldehydes with isocyanides. One common method is the base-induced condensation with ethyl isocyanoacetate or toluenesulfonylmethyl isocyanide (TosMIC) under mild conditions . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 45°C) to yield the desired pyrrolo[1,2-c]pyrimidine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

pyrrolo[1,2-c]pyrimidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-8-9-4-3-7-2-1-5-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDFSWOSQOZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445282
Record name Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251102-36-0
Record name Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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